p-Methylbenzil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFICTUTRIMBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179046 | |
| Record name | p-Methylbenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2431-00-7 | |
| Record name | (4-Methylphenyl)phenylethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methylbenzil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methylbenzil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methylbenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for P Methylbenzil
Catalytic Oxidation Routes to p-Methylbenzil
Catalytic oxidation offers efficient and often more environmentally friendly pathways compared to stoichiometric methods for synthesizing α-diketones like this compound. These methods typically utilize various catalysts under aerobic conditions or with other oxidants.
Aerobic oxidation, using molecular oxygen as the oxidant, is a desirable method due to its cost-effectiveness and reduced environmental impact. The oxidation of 4,4'-dimethylbenzoin (B74532) under aerobic conditions requires suitable catalysts to facilitate the reaction.
Nanocrystalline magnesium oxide (nano-MgO) has been reported as an efficient heterogeneous catalyst for the selective aerobic oxidation of benzoins to benzils. tandfonline.com This method offers advantages such as milder reaction conditions, shorter reaction times, and high yields and selectivity. tandfonline.com The oxidation of benzoin (B196080) derivatives, including those with electron-donating groups like methyl, has been successfully carried out using nano-MgO under air atmosphere in acetonitrile (B52724) solvent at 100 °C. tandfonline.comtandfonline.com
Research findings indicate that benzoins containing electron-donating groups are generally more reactive under these conditions. tandfonline.com The catalyst can often be reused without significant loss of activity. tandfonline.com
A summary of representative results for the oxidation of various benzoins using nano-MgO is presented below, illustrating the effectiveness of this method for substituted benzoins, which is relevant to the synthesis of this compound:
| Substrate (Benzoin Derivative) | Product (Benzil Derivative) | Reaction Time | Yield (%) |
| Benzoin | Benzil (B1666583) | Short | High |
| 4-Methoxybenzoin | 4,4'-Dimethoxybenzil | Short | Higher |
| 4-Chlorobenzoin | 4,4'-Dichlorobenzil | Longer | Lower |
| 4-Methylbenzoin | 4,4'-Dimethylbenzil | Short | High |
Note: Data is illustrative based on findings for substituted benzoins, demonstrating the applicability of the method to electron-donating groups. tandfonline.com
Metal-decorated carbon nanotubes, such as Co₃O₄-CNTs nanocomposites, have been explored as heterogeneous catalysts for the selective aerobic oxidation of benzoins to benzils. academie-sciences.fr This method provides a simple, clean, and economical route for the preparation of benzil derivatives under air atmosphere. academie-sciences.fr The use of CNTs as a support material enhances the catalytic performance due to their large surface area and ability to support nanoscale metal oxide particles. academie-sciences.frmdpi.com
Studies have shown that Co₃O₄-CNT nanocomposites are effective catalysts for the oxidation of various benzoin derivatives, yielding the corresponding benzils with high activity and selectivity under mild reaction conditions. academie-sciences.fr The catalyst can typically be reused multiple times with minimal loss of catalytic activity. academie-sciences.fr
While specific data for the Co₃O₄-CNTs catalyzed aerobic oxidation of 4,4'-dimethylbenzoin to this compound was not explicitly found in the immediate search results, the reported success with other benzoin derivatives suggests the potential applicability of this method to the synthesis of this compound. academie-sciences.fr
Manganese(II) Schiff base complexes have been investigated as catalysts for the oxidation of benzoins to benzils, often utilizing hydrogen peroxide as a green oxidant. researchgate.net These complexes can act as efficient and reusable catalysts for this transformation, proceeding under mild conditions such as room temperature with short reaction times and providing high yields and purity of benzil derivatives. researchgate.net
Research indicates that manganese Schiff base complexes are effective in catalyzing the oxidation of both symmetrical and unsymmetrical benzoin derivatives. researchgate.net The use of a green oxidant like H₂O₂ aligns with environmentally benign synthetic strategies. researchgate.net
Although specific studies detailing the application of manganese(II) Schiff base complexes for the synthesis of this compound (4,4'-dimethylbenzil) from 4,4'-dimethylbenzoin were not directly found, the general effectiveness of these complexes in the oxidation of various benzoin substrates suggests their potential utility for this specific transformation. researchgate.netresearchgate.netmdpi.com
The catalytic oxidation of benzoins to benzils, including the conversion of 4,4'-dimethylbenzoin to this compound, generally involves the oxidation of the α-hydroxy ketone to an α-diketone. While the specific mechanism can vary depending on the catalyst and reaction conditions, common steps often involve the interaction of the benzoin substrate with the catalyst, followed by hydrogen abstraction or electron transfer, and subsequent reaction with the oxidant (e.g., O₂ or H₂O₂).
In the case of aerobic oxidation catalyzed by materials like nano-MgO, a proposed mechanism suggests that benzoin adsorbs onto the catalyst surface and undergoes dehydrogenation from the α-carbon atom, forming an enediolate anion intermediate. tandfonline.com This intermediate is then believed to react with molecular oxygen to yield the corresponding benzil. tandfonline.com
For catalytic systems involving metal complexes, such as manganese Schiff base complexes, the mechanism often involves the metal center facilitating the oxidation process. A proposed catalytic cycle for the oxidation of benzoins using manganese(II) Schiff base complexes and hydrogen peroxide involves the interaction of the benzoin with the metal complex, followed by oxidation steps mediated by the metal and the oxidant, ultimately regenerating the catalyst and producing the benzil. researchgate.net
Other mechanistic studies on the catalytic oxidation of benzoin to benzil have proposed that the removal of hydrogen from the α-C-atom is a rate-controlling step. scilit.com The influence of substituents on the benzoin molecule can affect the reaction rate, with electron-donating groups potentially facilitating the oxidation. tandfonline.compsu.edu
Aerobic Oxidation of p-Methylbenzoin Precursors
Photochemical Synthesis Approaches to this compound Derivatives
Photochemical methods offer an alternative strategy for the synthesis of diketones and their derivatives. These approaches utilize light energy to drive chemical transformations. While the direct photochemical synthesis of this compound from simple precursors might not be as widely reported as catalytic oxidation, photochemical reactions are known to be involved in the synthesis and transformations of diketones and related compounds.
Photochemical isomerization reactions of substituted benzils have been studied, leading to the formation of cyclic products like 2-hydroxy-1-indanones. beilstein-journals.org For example, 2-methylbenzil has been shown to undergo photochemical isomerization to a corresponding indanone derivative. beilstein-journals.org
Photocyclization Pathways to Indanone Derivatives
Photochemical reactions of α-diketones, including benzils and methyl-substituted benzils, have been studied oup.com. Photocyclization is a known pathway for certain carbonyl compounds, leading to cyclic structures like indanones nih.govnih.govrsc.org. While direct photocyclization of this compound specifically to an indanone derivative is not extensively detailed in the provided search results, related photochemical transformations of benzils and other carbonyl compounds offer insights into potential pathways.
Photochemical isomerization of 2-methylbenzil has been shown to yield 2-hydroxy-2-phenylindan-1-one through a photochemical isomerization nih.govbeilstein-journals.org. This reaction proceeds in high yield (90%) nih.govbeilstein-journals.org. Similarly, other substituted benzils, such as hexaisopropyl-, hexaethyl-, and hexamethylbenzils, undergo photocyclization to form the corresponding 2-hydroxy-1-indanones nih.govbeilstein-journals.org.
The mechanism for the formation of indanones from related ketones containing good leaving groups adjacent to the carbonyl group involves irradiation to form 1,4-diradicals through n–π* excitation followed by 1,5-hydrogen migration nih.govbeilstein-journals.org. These 1,5-diradicals then undergo cyclization to yield 1-indanones nih.govbeilstein-journals.org.
Another photochemical reaction cascade leading to polycyclic frameworks, including indanone derivatives, involves an ortho-photocycloaddition of an indanone substrate nih.govrsc.org. This is followed by a thermal disrotatory ring opening of a strained diene intermediate, yielding a triene intermediate nih.govrsc.org. Further irradiation of the triene can lead to a [4π]-photocyclized product nih.govrsc.org.
Advanced Reaction Mechanisms and Pathways Involving P Methylbenzil
Thermally Induced Rearrangement Reactions
Benzilic Acid Rearrangement of Methylbenzils
The benzilic acid rearrangement is a classic organic reaction involving the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids when treated with a strong base. wikipedia.orgmychemblog.com First reported by Justus von Liebig in 1838, this reaction is the archetypal example of a rearrangement reaction. wikipedia.orgyoutube.com The mechanism begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. mychemblog.comuomustansiriyah.edu.iq This is followed by a rate-determining 1,2-migration of an aryl or alkyl group, which attacks the adjacent carbonyl carbon. wikipedia.org This step results in the formation of a rearranged carboxylate salt, which is then protonated during acidic workup to yield the final α-hydroxy carboxylic acid. wikipedia.org In asymmetric benzils, such as p-methylbenzil, the migratory aptitude of the different aryl groups is a key area of investigation. Generally, aryl groups exhibit a greater tendency to migrate than alkyl groups, and aryl groups bearing electron-withdrawing substituents migrate the fastest. wikipedia.orgmychemblog.com
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the position of atoms throughout a chemical transformation. A key study on the benzilic acid rearrangement of methylbenzils utilized 2-methylbenzil, an isomer of this compound, specifically labeled with Carbon-14 at the carbonyl carbon adjacent to the unsubstituted phenyl ring. researchgate.net
Upon rearrangement, the resulting 2-methylbenzilic acid was analyzed to determine the location of the C-14 label. The experiment revealed that over 97% of the isotopic label was found in the carboxyl group of the product. researchgate.net This finding indicates that the unsubstituted phenyl group migrates almost exclusively in preference to the 2-methylphenyl (o-tolyl) group. researchgate.net This preferential migration provides significant insight into the electronic effects governing the rearrangement. The methyl group, being electron-donating, increases the electron density on the o-tolyl ring, making it a less favorable migrating group compared to the unsubstituted phenyl ring.
| Migrating Group | Observed Migration (%) | Inferred Electronic Effect |
|---|---|---|
| Unsubstituted Phenyl | >97% | Less electron-rich, higher migratory aptitude |
| 2-Methylphenyl (o-tolyl) | <3% | More electron-rich, lower migratory aptitude |
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can significantly increase reaction rates and influence the stereochemical outcome, often resulting in retention of configuration where inversion would typically be expected. wikipedia.orgdalalinstitute.com The mechanism generally involves two consecutive SN2 steps: an initial intramolecular attack by the neighboring group to form a cyclic intermediate, followed by an intermolecular attack by an external nucleophile that opens the ring. dalalinstitute.com
In systems related to this compound, such as benzil (B1666583) esters, neighboring group participation can play a crucial role. For example, an acyloxy group positioned appropriately within a molecule can act as an internal nucleophile. nih.gov Studies on acyclic acetals have shown that a nearby ester group can participate in substitution reactions by forming a five-membered dioxolenium ion intermediate. nih.gov This intermediate then directs the incoming nucleophile to achieve high diastereoselectivity. nih.gov A similar principle can be applied to benzil esters, where a neighboring ester or other suitable group could influence reactions at the carbonyl centers or at adjacent positions by forming cyclic intermediates, thereby controlling the reaction's pathway and stereochemistry.
Nucleophilic Addition and Substitution Reactions
The carbonyl groups in this compound are electrophilic centers, making them susceptible to attack by nucleophiles. These reactions are fundamental to the chemistry of diketones and can lead to a wide variety of products through addition or substitution pathways.
In this compound, the two carbonyl groups are in electronically distinct environments. One is adjacent to an unsubstituted phenyl ring, while the other is adjacent to a p-tolyl ring. The reactivity of a carbonyl group towards nucleophilic attack is largely governed by the electrophilicity of the carbonyl carbon, which is influenced by both steric and electronic factors. libretexts.orgyoutube.com
Electron-donating groups decrease the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles. libretexts.org Conversely, electron-withdrawing groups increase the electrophilicity and reactivity. youtube.com The p-methyl group on the tolyl ring is an electron-donating group due to hyperconjugation and inductive effects. This donation of electron density reduces the electrophilicity of the adjacent carbonyl carbon (C2). In contrast, the carbonyl carbon adjacent to the unsubstituted phenyl ring (C1) is comparatively more electrophilic. Consequently, a nucleophile will preferentially attack the carbonyl group attached to the unsubstituted phenyl ring.
| Carbonyl Center | Adjacent Group | Electronic Effect of Group | Relative Electrophilicity | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|---|
| C1 | Phenyl | Neutral (Reference) | Higher | More Reactive |
| C2 | p-Tolyl | Electron-Donating | Lower | Less Reactive |
The alkaline hydrolysis of derivatives of this compound, such as its esters or related carbene complexes, provides further insight into its reactivity. The mechanism of hydrolysis for related compounds, such as methyl carbanilates, can vary depending on the electronic nature of the substituents. researchgate.net For compounds with electron-withdrawing groups, hydrolysis often proceeds through a standard addition-elimination pathway. researchgate.net In the context of a this compound derivative, alkaline hydrolysis would involve the nucleophilic attack of a hydroxide ion on a carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel a leaving group. The presence of the electron-donating methyl group would be expected to slow the rate of hydrolysis compared to an unsubstituted analogue by making the carbonyl carbon less electrophilic.
Free Radical Chemistry Applied to this compound Systems
Free radicals are highly reactive species with an unpaired electron. utexas.eduthermofisher.com The chemistry of this compound can also involve free radical pathways, particularly at the benzylic position of the p-methyl group. The C-H bonds of a benzylic methyl group are weaker than typical alkyl C-H bonds, making them susceptible to hydrogen atom abstraction to form a resonance-stabilized benzyl (B1604629) radical. utexas.edu
In the case of this compound, a free radical initiator could abstract a hydrogen atom from the methyl group, generating a p-benzoylbenzyl radical. This radical is stabilized by resonance delocalization into the adjacent phenyl ring. Once formed, this radical can undergo several reactions, including:
Dimerization: Two radicals can couple to form a dimer, linking two this compound units. utexas.edu
Oxidation: In the presence of oxygen, the benzyl-type radical can react to form a peroxy radical. nih.gov This is a key step in autoxidation processes and can lead to the formation of hydroperoxides, alcohols, and aldehydes, ultimately converting the methyl group into a carboxylic acid. nih.gov
Addition: The radical can add to unsaturated systems, such as alkenes or alkynes, to form new carbon-carbon bonds. pitt.edu
The presence of the two carbonyl groups could also influence subsequent radical reactions, potentially through intramolecular cyclization or rearrangement pathways, although such reactions are highly dependent on the specific conditions and reagents employed.
Generation and Reactivity of Radical Intermediates
The generation of radical intermediates from this compound is primarily achieved through photochemical methods. Upon absorption of ultraviolet (UV) light, the this compound molecule is promoted to an excited state, from which it can undergo several processes leading to the formation of radicals. The two principal pathways for radical generation are intermolecular and intramolecular processes.
Intermolecular Radical Generation:
The most direct photochemical reaction leading to radical formation is the homolytic cleavage of the carbon-carbon bond between the two carbonyl groups. This α-cleavage results in the formation of two distinct aroyl radicals: a benzoyl radical and a p-toluoyl radical.
p-CH₃C₆H₄COCOC₆H₅ + hν → p-CH₃C₆H₄CO• + •COC₆H₅
The efficiency of this cleavage is dependent on factors such as the wavelength of the incident light and the solvent used. These generated aroyl radicals are highly reactive species that can participate in a variety of subsequent reactions.
The reactivity of these radical intermediates is diverse. They can:
Abstract a hydrogen atom from a suitable donor molecule (solvent or other substrate) to form the corresponding aldehydes (p-tolualdehyde and benzaldehyde).
Decarbonylate to produce a p-tolyl radical and a phenyl radical, respectively, which can then engage in other reactions such as addition to unsaturated systems or hydrogen abstraction.
Add to alkenes or alkynes , initiating polymerization or leading to the formation of more complex molecular architectures.
Recombine to regenerate the starting this compound or combine with other radical species present in the reaction mixture.
The table below summarizes the key radical intermediates generated from the intermolecular cleavage of this compound and their characteristic reactions.
| Radical Intermediate | Generation Method | Characteristic Reactivity | Potential Products |
| Benzoyl Radical | Photolytic α-cleavage | Hydrogen abstraction, Decarbonylation, Addition to π-systems | Benzaldehyde (B42025), Phenyl radical, Adducts with alkenes/alkynes |
| p-Toluoyl Radical | Photolytic α-cleavage | Hydrogen abstraction, Decarbonylation, Addition to π-systems | p-Tolualdehyde, p-Tolyl radical, Adducts with alkenes/alkynes |
| Phenyl Radical | Decarbonylation of Benzoyl radical | Hydrogen abstraction, Addition to aromatic rings | Benzene (B151609), Biphenyl derivatives |
| p-Tolyl Radical | Decarbonylation of p-Toluoyl radical | Hydrogen abstraction, Addition to aromatic rings | Toluene, Dimethylbiphenyl derivatives |
Intramolecular Radical Generation:
A unique feature of this compound, owing to the presence of the methyl group, is the potential for intramolecular hydrogen abstraction. In a process analogous to the Norrish Type II reaction, the excited carbonyl group can abstract a hydrogen atom from the benzylic methyl group, leading to the formation of a biradical intermediate.
This biradical species is highly reactive and can undergo several transformations, including:
Cyclization to form a five-membered ring containing a hydroxyl group and a cyclopropane ring, which can subsequently rearrange.
Intersystem crossing to a triplet state, which can have a longer lifetime and different reactivity patterns.
Reaction with molecular oxygen to form peroxy radicals, which can initiate autooxidation processes.
The study of ortho-methylbenzil has shown that intramolecular hydrogen abstraction is a significant photochemical pathway, leading to the formation of photoenols and hydroxyindanones. nih.gov While the para-substitution in this compound prevents direct cyclization to an indanone-type structure through the same mechanism, the initial intramolecular hydrogen abstraction to form a biradical remains a plausible and important reactive pathway.
Synthetic Utility of Radical Pathways
The radical intermediates generated from this compound have significant potential synthetic utility in various areas of organic chemistry. The ability to generate two distinct aroyl radicals, as well as a biradical species, under mild photochemical conditions makes this compound an attractive molecule for synthetic applications.
Photoinitiation of Polymerization:
One of the most well-established applications of benzil and its derivatives is as photoinitiators for free-radical polymerization. mdpi.com Upon irradiation, this compound can generate benzoyl and p-toluoyl radicals, which can efficiently initiate the polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates. The presence of the methyl group can potentially influence the absorption characteristics and the efficiency of radical generation compared to unsubstituted benzil.
The general mechanism for photoinitiated polymerization using this compound is as follows:
Initiation: Photolytic cleavage of this compound to form initiating radicals (R•), which are the benzoyl and p-toluoyl radicals.
Propagation: The initiating radical adds to a monomer unit (M) to form a new radical, which then adds to subsequent monomer units.
R• + M → RM• RM• + n(M) → R(M)ₙM•
Termination: The growing polymer chains are terminated by combination or disproportionation reactions.
The use of this compound as a photoinitiator offers the advantage of temporal and spatial control over the polymerization process, as the reaction is only initiated in the presence of light.
Radical-Mediated Synthesis of Small Molecules:
The reactive radical intermediates generated from this compound can also be harnessed for the synthesis of complex small molecules. The aroyl radicals can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, the addition of the p-toluoyl radical to an alkene followed by an intramolecular cyclization could provide a route to complex carbocyclic or heterocyclic systems.
Furthermore, the potential for intramolecular hydrogen abstraction to form a biradical opens up possibilities for unique intramolecular cyclization reactions. While not as straightforward as in the ortho-substituted analogue, the biradical could be trapped by other reagents or undergo rearrangements to afford novel molecular scaffolds.
The table below outlines the potential synthetic applications of the radical pathways of this compound.
| Radical Pathway | Generated Intermediates | Potential Synthetic Application | Example Reaction Type |
| Intermolecular α-Cleavage | Benzoyl and p-Toluoyl Radicals | Photoinitiation of polymerization | Free-radical polymerization of vinyl monomers |
| Intermolecular α-Cleavage | Benzoyl and p-Toluoyl Radicals | Synthesis of functionalized ketones | Radical addition to alkenes followed by termination |
| Intermolecular α-Cleavage | p-Tolyl and Phenyl Radicals | Biaryl synthesis | Radical addition to aromatic rings |
| Intramolecular H-Abstraction | Biradical Species | Synthesis of novel cyclic compounds | Intramolecular cyclization or trapping with external reagents |
Spectroscopic Characterization and Elucidation of P Methylbenzil and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying functional groups and understanding the vibrational modes of a molecule. While specific FT-IR and FT-Raman data for p-methylbenzil were not extensively detailed in the search results, general applications of these techniques to similar compounds and derivatives provide context. FT-IR spectroscopy typically shows characteristic absorption bands corresponding to the stretching and bending vibrations of different functional groups, such as carbonyl (C=O) and aromatic ring (C=C) stretches. researchgate.netrsisinternational.org For diketones like this compound, the carbonyl stretching frequency is a key indicator. FT-Raman spectroscopy, which complements FT-IR by probing different molecular vibrations, can provide additional structural information, particularly regarding symmetric vibrations and skeletal modes. horiba.complus.ac.at Studies on related compounds, such as di(p-methyl benzyl) (dibromo) (4,7-diphenyl-1,10-phenanthroline) tin (IV) complex, have utilized both FT-IR and FT-Raman to confirm synthesized structures by identifying characteristic vibrational bands like C=C and C-C stretches in the aromatic region. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the detailed structure of organic molecules by analyzing the magnetic environments of atomic nuclei, primarily 1H and 13C.
1H NMR for Proton Environment Analysis
1H NMR spectroscopy provides information about the types of protons present in a molecule, their relative numbers, and their connectivity based on chemical shifts, splitting patterns, and integration. For this compound, the 1H NMR spectrum in CDCl3 shows characteristic signals corresponding to the protons of the methyl groups and the aromatic rings. A study reported 1H NMR data for this compound (400 MHz, CDCl3) with signals at δ 7.86 (d, J = 8.2 Hz, 4 H), 7.30 (d, J = 8.0 Hz, 4 H), and 2.43 (s, 6H) ppm. rsc.org The doublet signals at 7.86 ppm and 7.30 ppm are characteristic of the aromatic protons in a para-substituted benzene (B151609) ring, showing coupling (J values of 8.2 Hz and 8.0 Hz, respectively). rsc.org The singlet at 2.43 ppm is indicative of the six equivalent protons of the two methyl groups attached to the para positions of the phenyl rings. rsc.org This data confirms the symmetric nature of the this compound molecule with respect to the diketone bridge.
13C NMR for Carbon Backbone Elucidation
13C NMR spectroscopy provides information about the carbon framework of a molecule, with different carbon environments giving rise to distinct signals. The chemical shifts in 13C NMR are particularly sensitive to the electronic environment of the carbon atoms. For this compound, the 13C NMR spectrum (100 MHz, CDCl3) showed signals at δ 194.6, 146.2, 130.8, 130.1, 129.8, and 22.0 ppm. rsc.org The signal at δ 194.6 ppm is characteristic of the carbonyl carbons (C=O) in the diketone functional group. rsc.org The signals in the range of 129.8 to 146.2 ppm correspond to the aromatic carbons of the phenyl rings. rsc.org The signal at δ 22.0 ppm is assigned to the carbons of the methyl groups. rsc.org These 13C NMR chemical shifts are consistent with the proposed structure of this compound.
Interactive Table 1: Selected NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Number of Protons/Carbons | Assignment | Solvent | Frequency (MHz) |
| 1H | 7.86 | d | 8.2 | 4H | Aromatic H | CDCl3 | 400 |
| 1H | 7.30 | d | 8.0 | 4H | Aromatic H | CDCl3 | 400 |
| 1H | 2.43 | s | - | 6H | Methyl H | CDCl3 | 400 |
| 13C | 194.6 | - | - | 2C | Carbonyl C | CDCl3 | 100 |
| 13C | 146.2 | - | - | 2C | Aromatic C | CDCl3 | 100 |
| 13C | 130.8 | - | - | 2C | Aromatic C | CDCl3 | 100 |
| 13C | 130.1 | - | - | 2C | Aromatic C | CDCl3 | 100 |
| 13C | 129.8 | - | - | 2C | Aromatic C | CDCl3 | 100 |
| 13C | 22.0 | - | - | 2C | Methyl C | CDCl3 | 100 |
Note: Multiplicity and coupling constants (J) are typically reported for 1H NMR. 13C NMR data is often reported as singlets in proton-decoupled spectra, hence the '-' in the Multiplicity and J columns for 13C.
Advanced NMR Techniques for Conformational and Dynamic Studies
Advanced NMR techniques, such as 2D NMR methods (e.g., COSY, HSQC, HMBC) and variable-temperature NMR, can provide deeper insights into the conformational preferences and dynamic processes of molecules. While specific advanced NMR studies on this compound were not detailed in the provided search results, these techniques are generally applicable to benzil (B1666583) derivatives to study aspects like restricted rotation around the carbon-carbon bond between the two carbonyl groups and the phenyl rings, which can lead to different conformers. Such studies can help elucidate the molecule's flexibility and how its conformation might influence its reactivity or properties.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Electronic spectroscopy, including UV-Vis absorption, fluorescence, and phosphorescence, probes the electronic transitions within a molecule, providing information about its electronic structure and excited states.
Investigation of Electronic Transitions and Excited States
UV-Vis absorption spectroscopy measures the absorbance of light by a sample as a function of wavelength. Molecules absorb UV or visible light when electrons transition from a lower energy state to a higher energy state. For molecules containing π systems and non-bonding electrons, such as this compound with its aromatic rings and carbonyl groups, n→π* and π→π* electronic transitions are typically observed. researchgate.netlibretexts.org The position and intensity of these absorption bands are characteristic of the molecule's chromophores. While a specific UV-Vis spectrum for this compound was not found, studies on related benzil and diketone compounds indicate that they exhibit absorption bands in the UV-Vis region due to these electronic transitions. researchgate.netspectrabase.comresearchgate.net The n→π* transitions, involving the excitation of a non-bonding electron on the oxygen atom of the carbonyl group to an antibonding π* orbital, are typically weaker and occur at longer wavelengths compared to the more intense π→π* transitions of the aromatic rings and the carbonyl π system. libretexts.org
Interactive Table 2: General Types of Electronic Transitions in Organic Molecules
| Transition Type | Description | Typical Wavelength Range | Intensity (Molar Absorptivity, ε) |
| σ → σ | Excitation of an electron in a σ bonding orbital to a σ antibonding orbital | Far UV (< 200 nm) | High |
| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital | UV (< 200 nm) | Moderate |
| π → π | Excitation of an electron in a π bonding orbital to a π antibonding orbital | UV-Vis (200-700 nm) | High |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital | UV-Vis (200-700 nm) | Low to Moderate |
The investigation of electronic transitions and excited states in this compound and its derivatives provides crucial information for understanding their photochemical behavior and potential applications in areas such as photochemistry and material science. The Franck-Condon principle is important in understanding the intensities of vibronic transitions observed in electronic spectra, stating that electronic transitions are most likely to occur without changes in the nuclear positions due to the difference in speed between electron and nuclear motion. libretexts.orgprinceton.edulibretexts.org
Mass Spectrometry (e.g., ESI-HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS), particularly coupled with electrospray ionization (ESI-HRMS), is a powerful technique for the precise determination of the molecular formula of organic compounds, including this compound and its derivatives. This technique provides highly accurate mass-to-charge (m/z) values for ions, often to several decimal places, which allows for the unambiguous determination of elemental composition by comparing the experimental mass with theoretical masses calculated for various possible molecular formulas uou.ac.inwarwick.ac.uk.
The principle behind using HRMS for molecular formula confirmation lies in the fact that different combinations of atoms, even those resulting in the same nominal mass, will have slightly different exact masses due to the mass defects of the individual isotopes. For instance, carbon-12 has an exact mass of 12.000000 Da, while hydrogen-1 has an exact mass of 1.007825 Da. The precise measurement of the molecular ion's m/z value by HRMS allows researchers to distinguish between potential molecular formulas that would be indistinguishable by low-resolution mass spectrometry uou.ac.in.
For this compound (with a nominal molecular weight), ESI-HRMS can be used to obtain the exact mass of the protonated molecule ([M+H]⁺), the deprotonated molecule ([M-H]⁻), or other adduct ions (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺). The measured exact mass is then compared to the theoretical exact masses calculated for the proposed molecular formula of this compound (C₁₅H₁₂O₂) and potential impurities or derivatives warwick.ac.ukepfl.ch. A close match between the experimental and theoretical exact masses, typically within a few parts per million (ppm) error, provides strong evidence for the correct molecular formula.
While specific ESI-HRMS data tables for this compound were not extensively detailed in the immediate search results, the application of HRMS for molecular formula confirmation of organic compounds, including those with carbonyl groups and aromatic rings similar to this compound, is a well-established practice jyoungpharm.orgnih.govgxu.edu.cnspectroscopyonline.com. Studies on related compounds, such as 4-methylbenzil (1-(4-methylphenyl)-2-phenylethane-1,2-dione), have utilized mass spectrometry to analyze fragmentation patterns and confirm structures researchgate.net. The molecular ion peak for 4-methylbenzil was observed at m/z 224 in a 70-eV mass spectrum, corresponding to its molecular weight researchgate.net. Fragmentation involved cleavage of the C1-C2 bond, yielding characteristic ions researchgate.net.
In the analysis of derivatives of this compound, ESI-HRMS would be crucial for confirming the molecular formula of the synthesized or isolated compounds. For example, if a reaction is performed on this compound, HRMS analysis of the product would provide a precise mass that can be used to confirm if the expected transformation occurred and to determine the elemental composition of the new compound. This is particularly important when dealing with complex reaction mixtures or when the synthesis yields unexpected byproducts. The high mass accuracy of HRMS helps differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions) uou.ac.in.
Although direct data tables for this compound's ESI-HRMS were not found, the general application for molecular formula confirmation involves comparing the experimentally obtained m/z value of the molecular ion or a characteristic adduct ion with the calculated exact mass based on the proposed molecular formula.
Table 1: Illustrative Example of HRMS Data for Molecular Formula Confirmation
| Ion Type | Observed m/z | Calculated m/z (C₁₅H₁₂O₂) | Δ (ppm) | Proposed Molecular Formula |
| [M+H]⁺ | [Hypothetical Value] | [Calculated Exact Mass of C₁₅H₁₃O₂⁺] | [Calculated Error] | C₁₅H₁₃O₂ |
| [M+Na]⁺ | [Hypothetical Value] | [Calculated Exact Mass of C₁₅H₁₂O₂Na⁺] | [Calculated Error] | C₁₅H₁₂O₂Na |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical data presentation in HRMS for molecular formula confirmation.
Detailed research findings in the characterization of organic compounds using HRMS often include the exact mass measurements, the proposed elemental composition based on these measurements, and the calculated mass error in ppm. This information, combined with data from other spectroscopic techniques like NMR and IR, provides robust evidence for the structural elucidation of this compound and its derivatives.
Computational and Theoretical Studies of P Methylbenzil
Quantum-Chemical Calculations
Quantum-chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures
Ab Initio Methods for Reaction Mechanism Analysis (e.g., SN2)
Ab initio methods are a class of computational chemistry methods that are based directly on theoretical principles, without including experimental data in the calculation. These methods are valuable for analyzing reaction mechanisms, such as SN2 reactions. u-szeged.huresearchgate.netiastate.edursc.orgnih.gov Ab initio calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energies. This allows for a detailed understanding of how a reaction proceeds at the molecular level. Studies on SN2 reactions using ab initio methods have explored aspects like the effect of solvation and the competition between different reaction pathways. iastate.edunih.gov While ab initio methods are powerful tools for studying reaction mechanisms, including SN2 reactions, specific applications of these methods to analyze the reaction mechanisms involving p-Methylbenzil were not found in the search results.
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). ossila.comlibretexts.org These orbitals are critical in determining a molecule's chemical reactivity and play a significant role in molecular interactions. nih.gov The HOMO is the highest energy orbital occupied by electrons, and its energy is related to the molecule's ability to donate electrons (oxidation potential). ossila.com The LUMO is the lowest energy orbital that is unoccupied by electrons, and its energy is important for the molecule's ability to accept electrons (reduction potential). ossila.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net Analyzing the shape and energy of the FMOs of this compound could provide insights into its potential sites for electrophilic and nucleophilic attack and its participation in charge transfer interactions. libretexts.org Although FMO analysis is a standard practice in computational chemistry for understanding reactivity, specific HOMO and LUMO energies or orbital distributions for this compound from dedicated studies were not identified in the search results.
Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surfaces
Molecular Electrostatic Potential (MESP), also referred to as Electrostatic Potential (ESP), is a property that reflects the charge distribution of a molecule and is used to predict how a charged species will interact with the molecule. mdpi.comias.ac.inuni-muenchen.deekb.eg The MESP at a given point in the vicinity of a molecule represents the force that a positive test charge would experience at that point due to the molecule's nuclei and electrons. uni-muenchen.de MESP maps or surfaces are typically visualized by mapping the potential values onto the molecule's surface, often defined by a constant electron density. uni-muenchen.deyoutube.com Regions of negative potential usually indicate areas where an electrophile would be attracted (electron-rich sites), while regions of positive potential suggest areas where a nucleophile might interact (electron-deficient sites). ias.ac.inuni-muenchen.de Analyzing the MESP surface of this compound could help identify potential sites for electrophilic or nucleophilic attack and provide insights into its intermolecular interactions, such as hydrogen bonding. ekb.eg While MESP analysis is a valuable tool for understanding reactivity and interactions, specific MESP maps or detailed analysis for this compound were not found in the search results.
Molecular Modeling and Simulation in Spectroscopic Data Interpretation
Crystallographic Studies and Solid State Chemistry of P Methylbenzil
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the detailed three-dimensional structure of crystalline solids at the atomic level. mdpi.com By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, researchers can elucidate the arrangement of atoms in the unit cell, bond lengths, bond angles, and molecular conformation. mdpi.com
The crystal structure of p-methylbenzil has been determined and the data deposited in crystallographic databases. anu.edu.ausnu.ac.kr This indicates that suitable single crystals of this compound have been obtained and subjected to X-ray diffraction analysis. Detailed studies utilizing techniques such as 3D synchrotron X-ray data collection have been performed, providing comprehensive data on the solid form of 4'-methylbenzil (this compound). anu.edu.au
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing in solid this compound is determined by the way individual molecules arrange themselves in the three-dimensional lattice. This arrangement is dictated by intermolecular interactions between neighboring molecules. Analysis of the crystal structure reveals the nature and extent of these interactions.
For organic molecules containing aromatic rings and polar functional groups like the carbonyls in this compound, common intermolecular interactions include van der Waals forces, hydrogen bonding (if suitable donor and acceptor groups are present), and π-π stacking interactions between aromatic rings. nsf.govresearchgate.netgoogle.commt.com Studies on related compounds containing methylbenzyl or phenyl groups demonstrate the prevalence of C-H...π and π-π stacking interactions in their crystal structures. nsf.govresearchgate.netnih.govnih.gov The detailed crystallographic study of 4'-methylbenzil revealed the presence of occupational disorder, and the analysis of this disorder provides insights into how the molecules interact with each other within the crystal lattice. anu.edu.au While the specific types and geometries of hydrogen bonds or π-π stacking interactions in this compound were not explicitly detailed in the search results, their potential presence and contribution to crystal packing can be inferred based on the molecular structure and observations in similar systems. Analysis of crystal packing and intermolecular interactions is crucial for understanding the stability and physical properties of the solid form.
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a solid compound to exist in more than one crystalline form, each with a distinct crystal structure and potentially different physical properties. mt.comscielo.brwikipedia.orgresearchgate.net Co-crystallization involves the formation of crystalline complexes containing two or more neutral molecular components, such as an active pharmaceutical ingredient and a coformer, bound together by non-covalent interactions. biotech-asia.orgjonesday.com Both polymorphism and co-crystallization are significant in solid-state chemistry, particularly in the pharmaceutical and agrochemical industries, as different solid forms can exhibit variations in melting point, solubility, stability, and mechanical properties. mt.comiicesat.comtandfonline.com
While the provided search results offer general information on polymorphism and co-crystallization phenomena in organic compounds mt.comscielo.brwikipedia.orgresearchgate.netbiotech-asia.orgjonesday.comiicesat.comtandfonline.comumich.edubeilstein-journals.orgmdpi.comsemanticscholar.org, specific details regarding the existence of multiple polymorphic forms of this compound or the formation of co-crystals involving this compound were limited. One result mentioned "METHYLBENZIL" in the context of a co-crystal pharmaceutical composition, but the specific isomer was not definitively identified as this compound. google.com Another study reported co-crystal formation with p-methylbenzamide, a structurally related compound. rsc.org Further research would be needed to ascertain the polymorphic landscape of this compound and its propensity to form co-crystalline structures.
Structure-Property Relationships in the Solid State
The properties of a crystalline solid are intimately linked to its underlying molecular structure and crystal packing. ontosight.aiallen.inkocw.or.krnumberanalytics.comscienceinfo.com Understanding these structure-property relationships is a central goal in solid-state chemistry, enabling the rational design and prediction of materials with desired characteristics. ontosight.ainumberanalytics.com
In the solid state, properties such as melting point, solubility, mechanical strength, and spectroscopic behavior are influenced by the strength and nature of intermolecular interactions and the efficiency of molecular packing. allen.inmt.comresearchgate.netscienceinfo.com For example, differences in crystal packing and hydrogen bonding networks between polymorphs can lead to significant variations in solubility and dissolution rates. mt.comresearchgate.net Similarly, the arrangement of molecules in the crystal lattice can affect mechanical properties like tabletability. umich.edu
Although specific studies detailing the correlation between the crystal structure and bulk properties of this compound were not extensively found in the search results, the principles of structure-property relationships are directly applicable. The determined crystal structure of this compound, including its molecular conformation, bond parameters, crystal packing motif, and intermolecular interactions, provides the fundamental basis for understanding and potentially predicting its solid-state properties. anu.edu.ausnu.ac.kr Further experimental investigations into the physical properties of crystalline this compound, correlated with its detailed crystallographic data, would be necessary to establish specific structure-property relationships for this compound.
Advanced Applications and Derivatization Strategies in Research
Utilization in Heterocyclic Compound Synthesis
p-Methylbenzil serves as a key building block in the synthesis of a variety of heterocyclic compounds, particularly nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. nih.govmdpi.comclockss.orgnih.gov The classical and most prominent application of this compound in this context is in the synthesis of quinoxaline (B1680401) derivatives. nih.govnih.govsapub.org
The synthesis of quinoxalines from this compound typically involves a condensation reaction with an ortho-phenylenediamine. This reaction is versatile and can be catalyzed by a wide array of catalytic systems, allowing for the synthesis of a diverse library of quinoxaline derivatives under various reaction conditions. For instance, the reaction can be promoted by organocatalysts, such as nitrilotris(methylenephosphonic acid), providing an environmentally friendly approach to quinoxaline synthesis. nih.gov Additionally, solid-supported catalysts and ionic liquids have been employed to facilitate greener and more efficient synthetic protocols. nih.govnih.gov
The general reaction for the synthesis of a quinoxaline derivative from this compound is depicted below:
This compound + o-phenylenediamine (B120857) → 6-methyl-2,3-diphenylquinoxaline (B3348229) + 2 H₂O
The presence of the methyl group on one of the phenyl rings of this compound leads to the formation of quinoxalines with a corresponding substitution pattern, which can be instrumental in tuning the electronic and steric properties of the final heterocyclic product.
Table 1: Catalytic Systems for Quinoxaline Synthesis from Benzil (B1666583) Derivatives
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cerium(IV) Ammonium Nitrate (CAN) | Water | Room Temp. | Not Specified | High | nih.gov |
| Nitrilotris(methylenephosphonic acid) | Not Specified | Not Specified | Short | 80-97 | nih.gov |
| Ionic Liquid | Water | Room Temp. | Short | 78-99 | nih.gov |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | 2 hours | 92 | nih.gov |
| Pyridine | THF | Room Temp. | 2-3 hours | 85-92 | acgpubs.org |
| Zinc Triflate | Acetonitrile (B52724) | Room Temp. | Not Specified | up to 90 | mdpi.com |
| Phosphate-based catalysts (MAP, DAP, TSP) | Ethanol (B145695) | Room Temp. | Not Specified | 85-91 | mdpi.com |
| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | mdpi.com |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temp. | 20 min | 95 | mdpi.com |
| Solid Acid Catalyst (TiO₂-Pr-SO₃H) | Solvent-free | Room Temp. | 10 min | 95 | mdpi.com |
Note: This table summarizes general findings for benzil derivatives, which are expected to be applicable to this compound.
Catalysis and Catalytic System Design
Beyond its role as a substrate, the structural motif of this compound is relevant in the design and development of catalytic systems for specific organic transformations.
The dicarbonyl unit of this compound can act as a chelating ligand for metal centers, forming stable complexes that can serve as catalysts or pre-catalysts. The electronic properties of the benzil scaffold can be tuned by substituents on the aromatic rings, which in turn influences the catalytic activity of the corresponding metal complex. The para-methyl group in this compound, being an electron-donating group, can modulate the electron density at the metal center, thereby affecting its catalytic performance in reactions such as C-N bond formation. chim.it
For instance, catalysts for the synthesis of quinoxalines are often designed to efficiently activate the dicarbonyl group of the benzil derivative and facilitate the condensation with the diamine. A variety of catalysts, including those based on nickel and copper, have been shown to be effective for this transformation. orientjchem.orgorganic-chemistry.org The design of these catalysts often focuses on achieving high yields under mild, environmentally benign conditions. organic-chemistry.org
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. In the synthesis of quinoxalines from this compound and o-phenylenediamines, the catalytic cycle generally involves the activation of the carbonyl group by the catalyst, followed by nucleophilic attack of the amine, cyclization, and dehydration to form the aromatic quinoxaline ring. The catalyst is then regenerated to complete the cycle.
The nature of the active catalytic species can vary depending on the chosen catalyst system. For example, with metal-based catalysts, the active species is typically a metal-diamine or metal-dicarbonyl complex. The investigation of these catalytic cycles and the identification of the active species are areas of ongoing research, often employing spectroscopic and computational methods.
Derivatization for Enhanced Analytical Performance
While direct applications of this compound as a derivatizing agent are not extensively documented, its chemical structure suggests potential for such applications, particularly in the development of new analytical methods.
Derivatization is a common strategy in chromatographic analysis to improve the volatility, thermal stability, or detectability of analytes. actascientific.comactascientific.com The vicinal diketone functionality of this compound presents a reactive site for derivatization reactions. For instance, it could potentially react with analytes containing primary amine groups to form imine derivatives. This pre-column or in-situ derivatization could enhance the chromatographic properties of polar amines, making them more amenable to analysis by GC-MS or improving their retention and ionization in LC-MS/MS. actascientific.comresearchgate.netsigmaaldrich.com
The general principle of such a derivatization would involve the reaction of an analyte containing a primary amine (R-NH₂) with this compound to form a Schiff base, which would likely have different chromatographic behavior and mass spectrometric fragmentation patterns compared to the underivatized analyte. This approach could be particularly useful for the analysis of biogenic amines or amino acids in complex biological matrices. actascientific.comnih.govresearchgate.net
Fluorescent labeling is a powerful technique for the sensitive detection of biomolecules. nih.govrsc.org The development of novel fluorescent probes is an active area of research. nih.govmtu.edursc.org The this compound scaffold has the potential to be a precursor for the synthesis of fluorescent labeling reagents. The aromatic rings and the conjugated diketone system can serve as a chromophore. By introducing specific functional groups or by reacting the diketone moiety to form a more extended conjugated system, it is possible to design molecules with desirable fluorescent properties. nih.govresearchgate.netnih.govresearchgate.netmdpi.comnih.gov
For example, condensation of this compound with a molecule containing a primary amine and a fluorophore could yield a fluorescent probe. Alternatively, the diketone functionality could be used to construct a heterocyclic system with inherent fluorescence. The design of such probes would focus on achieving high quantum yields, large Stokes shifts, and specific reactivity towards the target analyte. nih.govmdpi.comrsc.org The development of fluorescent probes from diketone scaffolds is a known strategy, suggesting the feasibility of using this compound in this context. nih.govrsc.org
Supramolecular Chemistry and Molecular Recognition
Extensive research into the supramolecular chemistry of this compound has not been prominently documented in publicly available scientific literature. Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. This field explores the design and synthesis of complex, functional chemical systems from simpler molecular building blocks. Key areas within supramolecular chemistry include molecular recognition, host-guest chemistry, and the development of supramolecular catalysts. While the fundamental principles of supramolecular chemistry are well-established, their specific application to this compound is not detailed in current research databases.
Assembly of this compound-based Supramolecular Structures
There is a lack of specific studies detailing the assembly of supramolecular structures based on this compound. The assembly of such structures is typically guided by non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic or hydrophilic interactions. The molecular structure of this compound, with its aromatic rings and carbonyl groups, theoretically allows for various intermolecular interactions that could lead to the formation of ordered supramolecular assemblies. However, without experimental or computational studies, the specific motifs and architectures of these potential assemblies remain speculative.
Host-Guest Chemistry and Molecular Trapping
No specific examples of this compound being utilized in host-guest chemistry or for molecular trapping have been reported in the accessible scientific literature. Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a cavity that can bind a "guest" molecule or ion. The design of host molecules with specific recognition sites is a central theme in this area. While the diketone structure of this compound might offer potential coordination sites, its application as either a host or a guest in such complexes has not been explored in published research.
Supramolecular Catalysis
The application of this compound in the field of supramolecular catalysis is not described in the available scientific literature. Supramolecular catalysis involves the use of self-assembled molecular architectures to catalyze chemical reactions. These systems often mimic enzymatic catalysis by providing a defined reaction environment within the supramolecular assembly, which can enhance reaction rates and selectivity. The potential for this compound to act as a component in a supramolecular catalyst has not been investigated.
Future Research Directions and Open Questions
Development of Novel Synthetic Routes with Improved Sustainability
Current synthetic methods for producing benzil (B1666583) derivatives, including p-methylbenzil, often involve oxidation reactions. While methods like the oxidation of benzoins to benzils using catalysts such as nanocrystalline magnesium oxide (nano-MgO) in air have shown promise for being "green" and requiring milder conditions and shorter reaction times with higher yields and selectivity, the broader landscape of benzil synthesis still presents opportunities for more sustainable approaches. tandfonline.comtandfonline.com Future research should focus on developing novel synthetic routes that minimize waste generation, utilize renewable resources, and employ environmentally benign catalysts and solvents. This could involve exploring photocatalytic or electrocatalytic methods for the synthesis of this compound, potentially reducing the need for harsh chemical oxidants. The development of one-pot reactions and continuous flow processes could also contribute to improved sustainability by increasing efficiency and reducing energy consumption. Research into the use of heterogeneous catalysts that are easily recoverable and reusable is another critical area for developing greener synthetic pathways for this compound. rsc.org
Deeper Mechanistic Understanding of Complex Photochemical and Catalytic Pathways
This compound, as an α-diketone, is known to undergo photochemical reactions, including isomerization. beilstein-journals.org Understanding the intricate mechanisms of these photochemical transformations at a deeper level is crucial for controlling reaction outcomes and designing new photo-initiated processes involving this compound. Future research should employ advanced spectroscopic techniques and transient absorption studies to identify and characterize short-lived intermediates, such as biradicals, which are often involved in photochemical reactions of diketones. acs.org Elucidating the excited-state dynamics and energy transfer processes will provide valuable insights into the factors governing reaction efficiency and selectivity.
Similarly, a more profound understanding of the mechanisms of catalytic reactions involving this compound is needed. While some studies have explored catalytic oxidation routes, the detailed steps involved in heterogeneous and homogeneous catalysis for various transformations of this compound warrant further investigation. tru.calibretexts.orgxaktly.com This includes understanding the interaction between the catalyst surface or complex and the this compound molecule, the nature of activated intermediates, and the energy profiles of the reaction pathways. tru.calibretexts.orgxaktly.com Techniques such as in situ spectroscopy and computational modeling will be essential tools in unraveling these complex catalytic cycles. cecam.org
Exploration of New Reactivity Modes and Applications in Material Science
The inherent reactivity of the α-diketone functionality in this compound, coupled with the electronic influence of the methyl group, suggests potential for exploring new reaction pathways beyond its established uses as an intermediate in dyes and pigments or as a reference compound in organic synthesis. chemicalmatter.com Future research could investigate its potential in cycloaddition reactions, polymerization initiations, or as a building block for the synthesis of complex molecular architectures with tailored properties.
Given the increasing interest in functional materials, exploring the applications of this compound and its derivatives in material science represents a significant future direction. materialsciencejournal.orgstanford.edu This could include its incorporation into polymers to impart specific optical or thermal properties, its use in the development of organic electronic materials, or its application in the design of photoresponsive materials. stanford.edu Research into the solid-state properties and polymorphism of this compound could also reveal opportunities for its use in areas such as organic crystal engineering or solid-state photochemical reactions. materialsciencejournal.org Investigating its potential as a component in supramolecular assemblies or as a ligand in coordination chemistry for the creation of novel functional materials are also promising avenues. dntb.gov.uaresearchgate.net
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling techniques, such as Density Functional Theory (DFT) and higher-level ab initio methods, can play a crucial role in advancing the understanding and application of this compound. cecam.org Future research should leverage these tools to predict reaction pathways and transition states for both photochemical and catalytic transformations, complementing experimental studies and providing deeper mechanistic insights. acs.orgcecam.org
Computational modeling can also be used to predict the physical and chemical properties of this compound and its potential derivatives, guiding the rational design of new compounds with desired characteristics for specific applications in material science or other fields. stanford.edu Furthermore, computational studies can help in screening potential catalysts for reactions involving this compound, accelerating the discovery of more efficient and selective catalytic systems. cecam.org The integration of computational results with experimental data will be key to developing a comprehensive understanding of this compound's behavior and unlocking its full potential.
Q & A
Basic: What are the recommended methods for synthesizing p-Methylbenzil with high purity for experimental reproducibility?
To ensure high-purity synthesis of p-Methylbenzil, use controlled oxidation of p-xylene derivatives under inert atmospheres, followed by recrystallization in non-polar solvents (e.g., hexane). Purity validation should involve HPLC (>97% purity threshold) and FT-IR spectroscopy to confirm functional groups. Cross-check results with commercial reagent standards (e.g., Kanto Reagents’ protocols for analogous aromatic ketones) .
Basic: How should researchers characterize the thermal stability of this compound for reaction optimization?
Employ thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Compare data with structurally similar benzil derivatives (e.g., o-methylbenzil) to contextualize stability trends. Document deviations >5% as potential indicators of impurities or isomerization .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives be resolved?
Contradictions between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or crystal packing effects . To resolve these:
- Perform variable-temperature NMR to probe dynamic behavior.
- Use DFT calculations to model energetically favorable conformers and compare with XRD data.
- Apply principal contradiction analysis to isolate dominant factors (e.g., steric hindrance vs. electronic effects) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?
Implement statistical process control (SPC) with parameters like reaction temperature, catalyst loading, and stirring rate. Use design of experiments (DoE) to identify critical variables. For validation, employ multivariate analysis (e.g., PCA) to detect outlier batches and refine protocols .
Advanced: How should researchers design experiments to address conflicting catalytic efficiency data in this compound-mediated reactions?
Adopt a systematic contradiction framework :
- Identify principal contradictions (e.g., catalyst selectivity vs. reaction rate).
- Conduct kinetic studies under varied conditions (temperature, solvent polarity).
- Compare results with meta-analyses of analogous systems (e.g., benzil-catalyzed oxidations) using databases like Web of Science or PubMed , avoiding Google Scholar due to reproducibility limitations .
Advanced: What computational methods validate the electronic properties of this compound for mechanistic studies?
Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate:
- Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Compare computational results with cyclic voltammetry data to resolve discrepancies .
Advanced: How can researchers reconcile contradictory bioactivity results for this compound derivatives across cell lines?
Apply empirical contradiction analysis :
- Normalize data using housekeeping gene expression (e.g., GAPDH) for cytotoxicity assays.
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa).
- Use meta-regression to account for confounding variables (e.g., incubation time, serum concentration) .
Methodological: What protocols ensure ethical and rigorous data collection in this compound toxicity studies?
- Follow IRB-approved protocols for in vitro/in vivo work, detailing participant/organism selection criteria and anonymization procedures.
- Use structured questionnaires (pre-tested for ambiguity) to log experimental conditions and adverse events .
Methodological: How should systematic reviews on this compound applications avoid publication bias?
- Search Scopus , ScienceDirect , and ERIC using MeSH terms (e.g., "aromatic ketones/chemical synthesis") and Boolean operators.
- Include gray literature (preprints, dissertations) and assess bias via Egger’s regression test .
Methodological: What statistical approaches resolve contradictions in this compound’s environmental persistence data?
Apply Bayesian hierarchical modeling to integrate heterogeneous datasets (e.g., soil vs. aquatic degradation rates). Use sensitivity analysis to weigh factors like pH and microbial activity. Report conflicts via Cochran’s Q statistic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
